Z-D-Trp-OBzl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

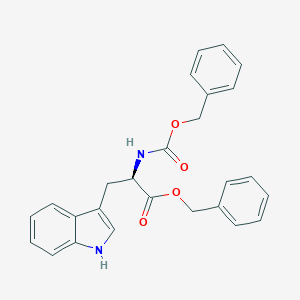

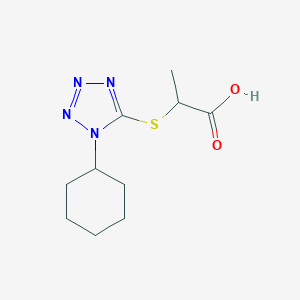

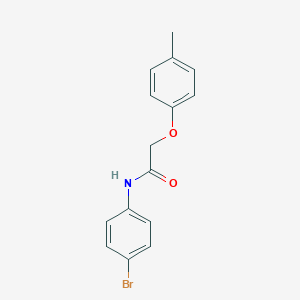

Z-D-Trp-OBzl, also known as benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate, is a peptide compound . It has a molecular weight of 428.49 .

Synthesis Analysis

A class of Trp-Trp-AA-OBzl was synthesized based on the DOCK scores amino acid residue was inserted into the C-terminus of Trp-Trp-OBzl . In another synthesis process, Boc-Lys(Z)-Trp-Trp-OBzl was obtained from 517 mg (1.0 mmol) of Trp-Trp-OBzl and 418 mg (1.1 mmol) of Boc-Lys(Z) .Molecular Structure Analysis

The molecular structure of this compound is C26H24N2O4 .Chemical Reactions Analysis

In a reaction condition experiment, Boc-Lys(Z)-Trp-Trp-OBzl was obtained using the same procedure as described for Boc-Trp-Trp-OBzl from 517 mg (1.0 mmol) of Trp-Trp-OBzl and 418 mg (1.1 mmol) of Boc-Lys(Z) .Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in dry conditions at 2-8°C .Scientific Research Applications

Z-D-Trp-OBzl has been studied for its potential applications in drug delivery, gene regulation, and protein engineering. In drug delivery, this compound has been used to increase the solubility of drugs, allowing them to be delivered more efficiently to target cells. In gene regulation, this compound has been used to modulate gene expression and to control the activity of transcription factors. In protein engineering, this compound has been used to modify the structure of proteins, allowing for the creation of novel proteins with desired properties.

Mechanism of Action

The mechanism of action of Z-D-Trp-OBzl is not fully understood. However, it is believed that the peptide is able to bind to specific receptor sites on the surface of cells and modulate their activity. This binding may lead to changes in gene expression, which can then lead to changes in the activity of proteins and other molecules within the cell.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are still being studied. However, it is believed that the peptide may be able to modulate the activity of proteins, alter gene expression, and affect the activity of transcription factors. In addition, it is thought that the peptide may be able to increase the solubility of drugs, allowing them to be delivered more efficiently to target cells.

Advantages and Limitations for Lab Experiments

The advantages of using Z-D-Trp-OBzl in laboratory experiments include its simplicity and cost-effectiveness. Additionally, the peptide is relatively easy to synthesize, making it a useful tool for researchers. However, there are also some limitations to using this compound in laboratory experiments. For example, the peptide may not be able to effectively interact with certain proteins or receptors, and its effects may be limited to certain cell types.

Future Directions

There are a number of potential future directions for Z-D-Trp-OBzl research. These include further investigations into its mechanism of action and biochemical and physiological effects, as well as studies into its potential applications in drug delivery and gene regulation. Additionally, researchers could explore the use of this compound for protein engineering, as well as its potential use in other areas of research, such as stem cell research and cancer research. Finally, researchers could investigate the use of this compound to create novel peptides with desirable properties.

Synthesis Methods

The synthesis of Z-D-Trp-OBzl is a relatively simple process that involves the use of solid-phase peptide synthesis (SPPS). SPPS is a technique used to synthesize peptides on a solid support, such as a resin or polymer. This technique involves the sequential coupling of amino acids to the solid support, followed by the removal of the peptide from the solid support. The synthesis of this compound can be completed in a few steps, including the formation of the peptide bond, the deprotection of the side chain, and the cleavage of the peptide from the solid support.

Safety and Hazards

properties

IUPAC Name |

benzyl (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYCVEDLXBEKPC-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)

![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)

![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)

![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)

![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)